molecular formula C17H17N3O2 B14875536 3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide

3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide

Cat. No.: B14875536
M. Wt: 295.34 g/mol
InChI Key: WMOURJMOAWDLQU-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide is an organic compound that features a unique combination of an isoxazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Quinoline Derivative Preparation: The quinoline moiety can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the isoxazole derivative with the quinoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The isoxazole and quinoline moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-6-yl)propanamide: Similar structure with a different position of the quinoline moiety.

    3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-5-yl)propanamide: Replacement of the quinoline moiety with a pyridine ring.

    3-(3,5-dimethylisoxazol-4-yl)-N-(benzyl)propanamide: Replacement of the quinoline moiety with a benzyl group.

Uniqueness

3-(3,5-dimethylisoxazol-4-yl)-N-(quinolin-5-yl)propanamide is unique due to the specific positioning of the quinoline moiety, which may influence its binding properties and biological activity. The combination of the isoxazole and quinoline rings provides a distinctive scaffold for drug design and other applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C17H17N3O2/c1-11-13(12(2)22-20-11)8-9-17(21)19-16-7-3-6-15-14(16)5-4-10-18-15/h3-7,10H,8-9H2,1-2H3,(H,19,21)

InChI Key

WMOURJMOAWDLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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